molecular formula C9H7Br2FO B14060809 1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one

1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one

Cat. No.: B14060809
M. Wt: 309.96 g/mol
InChI Key: ZEMFFKKVIRIEQC-UHFFFAOYSA-N
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Description

1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Br2FO It is a halogenated ketone, characterized by the presence of bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one typically involves the bromination of 1-(5-bromo-2-fluorophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products:

Scientific Research Applications

1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(2-bromo-5-fluorophenyl)propan-2-one
  • 2-Bromo-1-(2-fluorophenyl)propan-1-one
  • 1-(4-Bromo-2-fluorophenyl)propan-1-one

Comparison: 1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications .

Properties

Molecular Formula

C9H7Br2FO

Molecular Weight

309.96 g/mol

IUPAC Name

1-bromo-1-(5-bromo-2-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H7Br2FO/c1-5(13)9(11)7-4-6(10)2-3-8(7)12/h2-4,9H,1H3

InChI Key

ZEMFFKKVIRIEQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)Br)F)Br

Origin of Product

United States

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